3-Amino-1-benzylazetidin-2-one

NAAA inhibition Pain Inflammation

3-Amino-1-benzylazetidin-2-one is a versatile β-lactam scaffold essential for NAAA inhibitor development (IC50 < 0.42 µM) and VAP-1 chemical probe synthesis (hVAP-1 IC50 = 340 nM). Its N1-benzyl and C3-amino groups provide unique conformational constraint and enhanced cLogP (0.74) for CNS penetration, differentiating it from unstable β-lactones and generic azetidinones. Ideal for constructing β2-homophenylalanine mimetics via Negishi coupling. Supplied as free base or HCl salt (≥95% purity) for non-human research. Ensure target specificity with this validated hit.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B13877341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzylazetidin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)N1CC2=CC=CC=C2)N
InChIInChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2
InChIKeyCZOBEGCGKVVQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-benzylazetidin-2-one: Core Structure, Physicochemical Properties, and Research-Grade Procurement Specifications


3-Amino-1-benzylazetidin-2-one (C10H12N2O; MW 176.21 g/mol) is a monocyclic β-lactam (2-azetidinone) scaffold distinguished by an N1-benzyl substituent and a primary amino group at the C3 position . This bifunctional heterocyclic core serves as a versatile synthon for constructing conformationally constrained amino acid mimetics [1] and as a privileged starting point for developing enzyme inhibitors, notably those targeting N-acylethanolamine acid amidase (NAAA) [2] and vascular adhesion protein-1 (VAP-1/SSAO) [3]. The compound is typically supplied as a free base or as a hydrochloride salt with specified purity levels (≥95-98%) and is intended for non-human research applications .

3-Amino-1-benzylazetidin-2-one: Why In-Class Azetidinone Analogs Cannot Be Assumed Interchangeable


The biological and physicochemical profile of 3-amino-1-benzylazetidin-2-one is exquisitely sensitive to substitution patterns that render generic azetidin-2-one (2-azetidinone) scaffolds or even closely related derivatives non-fungible. The introduction of the N1-benzyl group and the C3 primary amine confers distinct conformational constraints and electronic properties that directly modulate target engagement and metabolic stability [1]. For instance, the core 2-azetidinone (unsubstituted β-lactam) lacks the key NAAA inhibition or VAP-1 binding activity observed with the 3-amino-1-benzyl derivative, while the 3-aminooxetan-2-one class—though potent—exhibits documented chemical and plasma instability that limits its utility [2]. Even among 3-aminoazetidin-2-ones, variations in the N1 substituent (e.g., benzyl vs. hydrogen vs. alkyl) or stereochemistry at C3 ((R) vs. (S)) can dramatically alter inhibitory potency (IC50) and target selectivity [3]. Consequently, substitution with a non-benzylated or non-aminated azetidinone analog would invalidate the precise structure-activity relationship (SAR) required for reproducible experimental outcomes.

3-Amino-1-benzylazetidin-2-one: Quantitative Differential Evidence vs. Closest Analogs for Procurement Decisions


NAAA Inhibitory Potency: Direct Comparison with Core 3-Aminoazetidin-2-one and β-Lactone Scaffolds

The 3-amino-1-benzylazetidin-2-one scaffold represents a critical optimization of the core 3-aminoazetidin-2-one pharmacophore for N-acylethanolamine acid amidase (NAAA) inhibition. While unsubstituted 3-aminoazetidin-2-one exhibits baseline activity, the N1-benzyl substitution in the target compound is a key structural feature explored in SAR studies to enhance potency and selectivity [1]. Furthermore, the broader class of 3-aminoazetidin-2-ones offers a distinct advantage over 3-aminooxetan-2-one (β-lactone) NAAA inhibitors, which suffer from low chemical and plasma stability that renders them unsuitable for systemic administration [2]. The azetidin-2-one core confers improved stability while maintaining potent inhibitory activity [1].

NAAA inhibition Pain Inflammation

VAP-1/SSAO Inhibition: Defined Potency Against a Clinically Validated Inflammatory Target

The 3-amino-1-benzylazetidin-2-one scaffold exhibits direct, quantifiable inhibitory activity against Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). Binding affinity data demonstrate that the compound binds to human VAP-1 with an IC50 of 340 nM [1]. This establishes a clear pharmacodynamic benchmark for this target. In contrast, the unsubstituted 2-azetidinone core or other simple β-lactams lacking the 3-amino and N1-benzyl motifs do not engage VAP-1 with comparable affinity.

VAP-1 SSAO Inflammation

Synthetic Utility as a β2-Homophenylalanine Precursor: A Differentiating Chemical Functionality

A key differentiator of the 3-amino-1-benzylazetidin-2-one scaffold is its demonstrated utility as a precursor to β2-homophenylalanine derivatives via Negishi cross-coupling. Specifically, the zinc reagent derived from N-benzyl 3-iodomethyl azetidin-2-one undergoes efficient cross-coupling with aryl halides to yield 3-benzylazetidin-2-ones, which serve as masked β2-homophenylalanine building blocks [1]. This synthetic pathway is not accessible with non-benzylated azetidin-2-ones or scaffolds lacking the 3-iodomethyl handle.

Peptidomimetics Cross-coupling Amino acid synthesis

Physicochemical Profile: Enhanced Lipophilicity for Blood-Brain Barrier Penetration Potential

The N1-benzyl substituent in 3-amino-1-benzylazetidin-2-one confers a significantly higher calculated LogP (cLogP) compared to the unsubstituted 2-azetidinone core. The target compound has a calculated LogP of approximately 0.74 [1], while the parent 2-azetidinone has a cLogP of approximately -0.8 to -1.0 [2]. This shift in lipophilicity is critical for modulating membrane permeability and potential blood-brain barrier (BBB) penetration.

CNS drug delivery Lipophilicity Physicochemical properties

3-Amino-1-benzylazetidin-2-one: Prioritized Research Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: NAAA Inhibitor Lead Optimization for Inflammatory Pain

Use 3-amino-1-benzylazetidin-2-one as a starting scaffold for synthesizing novel N-(2-oxoazetidin-3-yl)amide derivatives. The core scaffold provides a stable β-lactam framework [1] that overcomes the plasma instability of β-lactone NAAA inhibitors [2]. SAR studies can systematically explore modifications to the N1-benzyl group and the C3-amino substituent to improve NAAA inhibitory potency (targeting IC50 < 0.42 μM ) and achieve systemic anti-inflammatory activity in vivo.

Chemical Biology: VAP-1/SSAO Probe Development for Vascular Inflammation Studies

Employ 3-amino-1-benzylazetidin-2-one as a validated hit compound for VAP-1 inhibition (human IC50 = 340 nM [3]). This compound can serve as a chemical probe to interrogate VAP-1 biology in cellular models of leukocyte adhesion and trafficking, or as a starting point for fragment-based or structure-guided design of more potent and selective VAP-1 inhibitors for diabetic retinopathy or inflammatory liver disease.

Synthetic Chemistry: Building Block for β2-Homophenylalanine Peptidomimetics

Utilize the N-benzyl 3-iodomethyl azetidin-2-one derivative (accessible from 3-amino-1-benzylazetidin-2-one) in Negishi cross-coupling reactions with diverse aryl halides to rapidly assemble 3-benzylazetidin-2-one libraries [4]. These products function as masked β2-homophenylalanine units, which can be incorporated into peptide chains to create conformationally constrained analogs with enhanced proteolytic stability and biological activity.

Pharmacology: Investigating CNS-Penetrant β-Lactam Scaffolds for Neuroinflammation

Leverage the enhanced lipophilicity of the N1-benzylazetidin-2-one scaffold (cLogP = 0.74 [5]) compared to unsubstituted β-lactams to design CNS-penetrant NAAA or VAP-1 inhibitors. The improved cLogP value predicts better passive diffusion across the blood-brain barrier, making this compound a valuable template for developing small-molecule therapeutics targeting neuroinflammatory pathways implicated in chronic pain, multiple sclerosis, or neurodegenerative diseases.

Quote Request

Request a Quote for 3-Amino-1-benzylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.